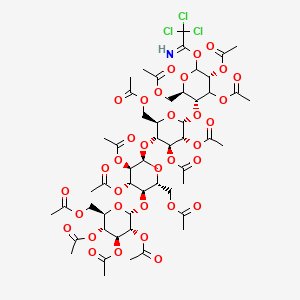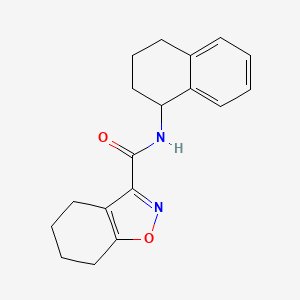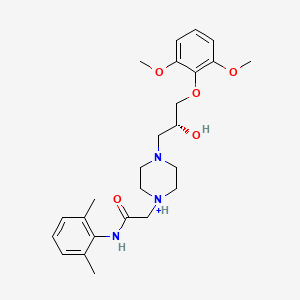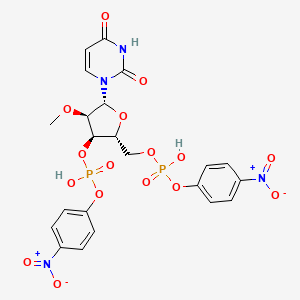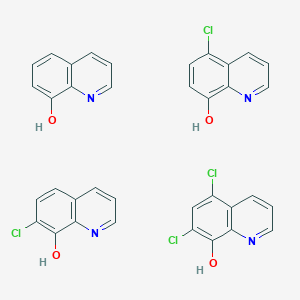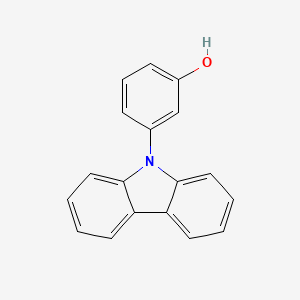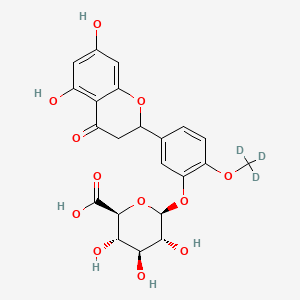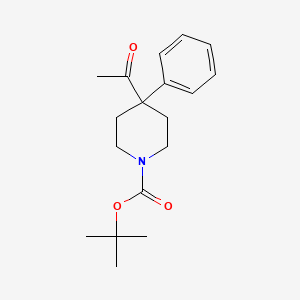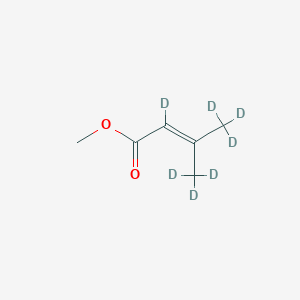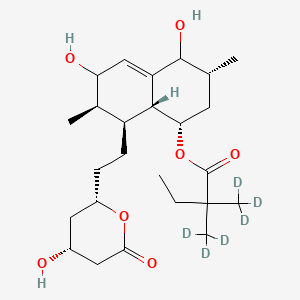
3',5'-Dihydrodiol Simvastatin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Dihydrodiol Simvastatin-d6 (Mixture of Diastereomers) is a metabolite of Simvastatin, a lipid-lowering drug that inhibits hydroxymethylglutaryl-coenzyme A reductase. This compound is used in various research applications, particularly in the study of cardiovascular diseases and cholesterol metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dihydrodiol Simvastatin-d6 involves the dihydroxylation of Simvastatin. The reaction typically employs osmium tetroxide as a catalyst and N-methylmorpholine N-oxide as a co-oxidant. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the dihydrodiol derivative.
Industrial Production Methods: Industrial production of 3’,5’-Dihydrodiol Simvastatin-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: 3’,5’-Dihydrodiol Simvastatin-d6 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized metabolites of 3’,5’-Dihydrodiol Simvastatin-d6.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted analogs with various functional groups.
Wissenschaftliche Forschungsanwendungen
3’,5’-Dihydrodiol Simvastatin-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of statin derivatives.
Biology: Investigating the biological effects of statin metabolites on cellular processes.
Medicine: Exploring the therapeutic potential of statin derivatives in treating cardiovascular diseases.
Industry: Developing new pharmaceutical formulations and improving existing ones.
Wirkmechanismus
The mechanism of action of 3’,5’-Dihydrodiol Simvastatin-d6 involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol synthesis in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein and very low-density lipoprotein in the bloodstream. This mechanism helps in managing hypercholesterolemia and reducing the risk of cardiovascular events.
Vergleich Mit ähnlichen Verbindungen
Simvastatin: The parent compound, used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: A statin with higher potency and longer duration of action.
Uniqueness: 3’,5’-Dihydrodiol Simvastatin-d6 is unique due to its specific dihydrodiol structure, which provides distinct chemical and biological properties compared to other statins. Its deuterated form (d6) also makes it valuable in research involving isotopic labeling and mass spectrometry studies.
Eigenschaften
Molekularformel |
C25H40O7 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16+,17+,19?,20+,22-,23?/m1/s1/i4D3,5D3 |
InChI-Schlüssel |
MRCKOKWQDZYFLT-QCUYXPMWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@H]3C[C@H](CC(=O)O3)O)C)O)O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
